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molecular formula C11H16N2O B8602695 3-(aminomethyl)-6-cyclobutyl-4-methyl-2(1H)-pyridinone

3-(aminomethyl)-6-cyclobutyl-4-methyl-2(1H)-pyridinone

Cat. No. B8602695
M. Wt: 192.26 g/mol
InChI Key: LNOJFYIKNLDNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446041B2

Procedure details

A solution of 1,1-dimethylethyl [(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate (2.1 g, 7.2 mmol) in 4 N HCl (in 15 mL 1,4 dioxane) was heated to 60° C. for 1 h. The mixture was cooled to room temperature. The mixture was filtered and dried to give 3-(aminomethyl)-6-cyclobutyl-4-methyl-2(1H)-pyridinone as an HCl salt (1.95 g, 90%). LCMS MH+=193.1 1H NMR (400 MHz, DMSO-d6) δ 11.70 (br s, 1H), 8.01 (s, 3H), 6.04 (s, 1H), 3.74 (d, 2H), 3.32-3.39 (m, 1H), 2.22 (s, 3H), 2.17-2.20 (m, 2H), 2.06-2.11 (m, 2H), 1.85-1.95 (m, 1H), 1.71-1.79 (m, 1H).
Name
1,1-dimethylethyl [(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[NH:10][C:9](=[O:11])[C:8]([CH2:12][NH:13]C(=O)OC(C)(C)C)=[C:7]([CH3:21])[CH:6]=2)[CH2:4][CH2:3][CH2:2]1.[ClH:22]>>[NH2:13][CH2:12][C:8]1[C:9](=[O:11])[NH:10][C:5]([CH:1]2[CH2:2][CH2:3][CH2:4]2)=[CH:6][C:7]=1[CH3:21].[ClH:22]

Inputs

Step One
Name
1,1-dimethylethyl [(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate
Quantity
2.1 g
Type
reactant
Smiles
C1(CCC1)C1=CC(=C(C(N1)=O)CNC(OC(C)(C)C)=O)C
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(NC(=CC1C)C1CCC1)=O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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